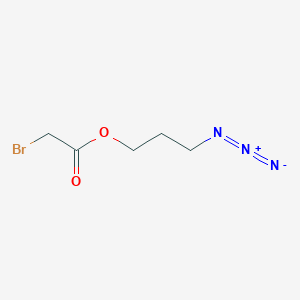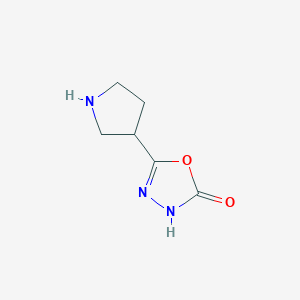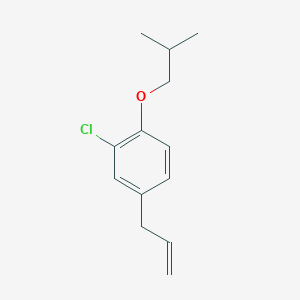
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene is an organic compound characterized by the presence of a butoxy group and a chlorine atom attached to a phenyl ring, which is further connected to a propene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iso-butoxy-3-chlorobenzaldehyde and propene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-iso-Butoxy-3-chlorophenyl)-1-butene: Similar in structure but with a butene chain instead of propene.
3-(4-iso-Butoxy-3-chlorophenyl)-1-ethene: Contains an ethene chain, differing in the length of the carbon chain.
3-(4-iso-Butoxy-3-chlorophenyl)-1-pentene: Features a pentene chain, providing a longer carbon chain.
Uniqueness
3-(4-iso-Butoxy-3-chlorophenyl)-1-propene is unique due to its specific combination of functional groups and the length of its carbon chain
Eigenschaften
Molekularformel |
C13H17ClO |
|---|---|
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
2-chloro-1-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-4-5-11-6-7-13(12(14)8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI-Schlüssel |
FCZABPACVSVZGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


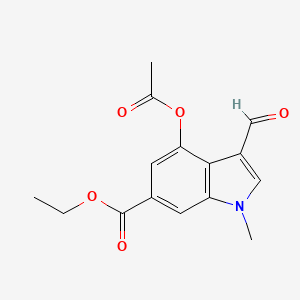
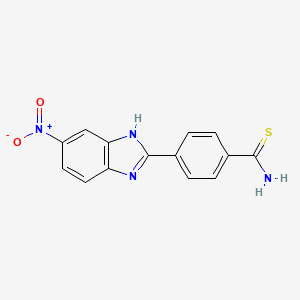
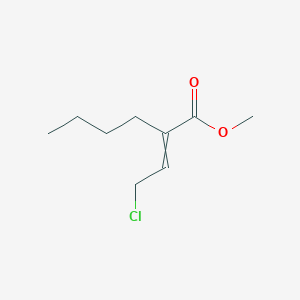
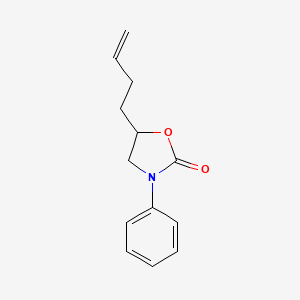
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
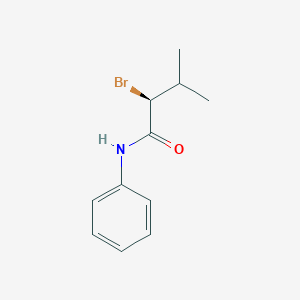

![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
